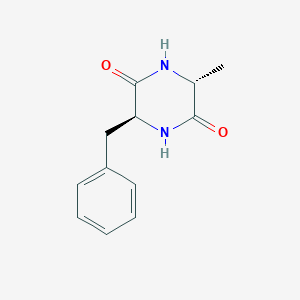

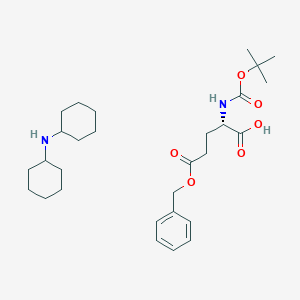

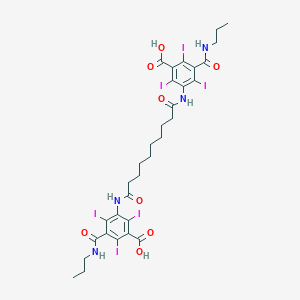

1-(3,4-ジメトキシフェニル)-2-(2-メトキシフェノキシ)プロパン-1,3-ジオール

説明

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and related compounds has been explored through various methodologies, including hydroboration reactions from eugenol derivatives to yield dihydroconiferyl alcohol and dihydrosinapyl alcohol with good yields (Pepper, Sundaram, & Dyson, 1971). Synthesis from 4-methoxyphenol and 1,3-dibromopropane has also been documented, demonstrating the versatility of synthetic approaches (Jiang Yan, 2009).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For instance, the crystal structure of a related BF₂ complex highlights the impact of electron-donating groups on π-delocalization within the molecule, affecting its chromic properties and emission behavior (Galer et al., 2014).

Chemical Reactions and Properties

Research has shown that compounds like 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol undergo specific chemical reactions under certain conditions. For example, demethylation by white-rot fungus Phlebia tremellosa and subsequent oxidation by laccase, without evidence of α,β-cleavage, reveals insights into lignin biodegradation mechanisms (Reid, 1992).

Physical Properties Analysis

The study of the physical properties of these compounds, including their crystallization, emission, and solvatochromic effects, provides a deeper understanding of their potential applications in material science and chemistry. The polymorphism and chromic effects observed in the BF₂ complex of related compounds suggest their utility in creating responsive materials (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological systems, of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and derivatives, have implications for their use in medicinal chemistry and environmental studies. The bioactivities of related compounds as α₁-adrenoceptors antagonists highlight the interplay between chemical structure and biological effect (Xi et al., 2011).

科学的研究の応用

リグニンモデル化合物

ベラトリルグリセロール-β-グアイアシルエーテルは、さまざまな熱的および水性媒体条件下でのβ-O-4結合開裂を評価するためのモデル化合物として使用されます . これには、さまざまなpH、微生物による生分解、亜臨界水環境、および穏やかな熱分解が含まれます .

安定性と反応性に関する研究

この化合物は、さまざまな条件下での安定性と反応性を理解するための研究で使用されています。 たとえば、この化合物は、中程度のpHおよびいくつかの細菌株への暴露下で安定であることがわかっています .

亜臨界水処理

ベラトリルグリセロール-β-グアイアシルエーテルは、亜臨界水処理中の分解経路を理解するための研究で使用されています。 これは、高圧および高温下で化合物がどのように反応するかを理解するのに役立ちます .

熱分解

この化合物は、不活性雰囲気下での分解経路を理解するための熱分解研究で使用されます . これらの研究は、酸素が存在しない状態で高温に加熱されたときに化合物がどのように分解するかを理解するのに役立ちます .

生分解

ベラトリルグリセロール-β-グアイアシルエーテルは、生分解経路を理解するための研究で使用されています。 たとえば、この化合物は、厳密な嫌気性条件下で酵母エキス培地中の混合ルーメン細菌によって分解されることがわかっています .

分析化学

この化合物は、分析化学で、同様の化合物の同定および定量のための参照標準として使用されます .

生化学研究

ベラトリルグリセロール-β-グアイアシルエーテルは、特定の生化学化合物との構造的類似性のために、生化学研究で使用されています .

環境科学

Safety and Hazards

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWUCQVFAWBYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909458 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10535-17-8 | |

| Record name | Adlerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrylglycerol-beta-guaiacyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of veratrylglycerol-beta-guaiacyl ether in lignin research?

A1: Veratrylglycerol-beta-guaiacyl ether serves as a key model compound for studying the degradation of lignin, a complex aromatic polymer found in plant cell walls. This compound represents the common β-O-4 linkage, a prevalent bond connecting lignin monomers. Understanding its breakdown pathways is crucial for developing efficient methods to utilize lignin as a renewable resource.

Q2: Which microorganisms have been shown to degrade veratrylglycerol-beta-guaiacyl ether?

A2: Several bacterial and fungal species demonstrate the ability to degrade this model compound. Research has identified Acinetobacter sp. [], mixed rumen bacteria [], Pseudomonas acidovorans D3 [, ], Streptomyces viridosporus T7A [, ], and Serratia marcescens [] as capable degraders. Notably, S. viridosporus T7A produces an extracellular lignin peroxidase (ALiP-P3) that plays a significant role in cleaving the β-O-4 linkage [].

Q3: What are the initial steps involved in the microbial degradation of veratrylglycerol-beta-guaiacyl ether?

A3: Initial degradation often involves the oxidation of the compound. Pseudomonas acidovorans D3, for example, first converts veratrylglycerol-beta-guaiacyl ether to its corresponding 1-oxo compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-dione [, ]. This step is crucial for subsequent β-aryl ether cleavage.

Q4: What is the role of lignin peroxidase in the degradation of veratrylglycerol-beta-guaiacyl ether?

A5: Lignin peroxidase, produced by certain fungi and bacteria, plays a crucial role in lignin degradation. Studies on the lignin peroxidase L3 from Phlebia radiata revealed its ability to catalyze Cα-Cβ bond cleavage in veratrylglycerol-beta-guaiacyl ether, representing a significant depolymerization step []. This process generates veratraldehyde as a major product and involves both compound I and II intermediates of the lignin peroxidase catalytic cycle [].

Q5: Are there any alternative methods for cleaving the β-O-4 linkage in veratrylglycerol-beta-guaiacyl ether?

A7: Beyond biological methods, mechanochemical treatments using techniques like ceramic ball milling (CBM) or vibration ball milling (VBM) have been explored for cleaving the β-O-4 linkage in this model compound []. These treatments generate various products, with α-(2-methoxyphenoxy)-β-hydroxypropioguaiacone identified as a major compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)